molecular formula C8H5Cl2N B1610655 4,7-Dichloroindole CAS No. 96129-73-6

4,7-Dichloroindole

Cat. No.: B1610655
CAS No.: 96129-73-6
M. Wt: 186.03 g/mol
InChI Key: WYCCABIEVMZKJK-UHFFFAOYSA-N
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Description

4,7-Dichloroindole is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chlorine atoms at the 4 and 7 positions of the indole ring makes this compound unique and of significant interest in various fields of scientific research .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 4,7-Dichloroindole.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature

The potential of this compound, given the known biological activities of indole derivatives, makes it a promising candidate for future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroindole typically involves the chlorination of indole derivatives. One common method includes the reaction of indole with chlorine gas in the presence of a catalyst. Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. This includes the initial formation of a suitable indole precursor, followed by selective chlorination at the 4 and 7 positions. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various indole derivatives, indoline compounds, and substituted indoles, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

4,7-Dichloroindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5,6-Dichloroindole-3-acetic acid
  • 4-Chloroindole-3-acetic acid
  • 7,8-Dichloro-1-oxo-β-carboline

Comparison: 4,7-Dichloroindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chlorinated indoles, it exhibits different reactivity and selectivity in chemical reactions. Its applications in drug development and industrial processes also highlight its uniqueness .

Properties

IUPAC Name

4,7-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCCABIEVMZKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541840
Record name 4,7-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96129-73-6
Record name 4,7-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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